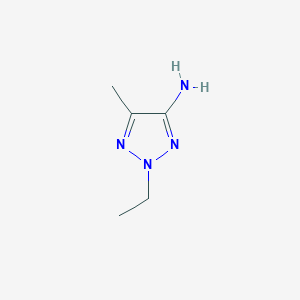

2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-ethyl-5-methyltriazol-4-amine |

InChI |

InChI=1S/C5H10N4/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3,(H2,6,8) |

InChI Key |

BUGRENROPBSNKD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=C(C(=N1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Ethyl 5 Methyl 2h 1,2,3 Triazol 4 Amine and Its Derivatives

Strategies for Constructing the 2H-1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole heterocycle can be achieved through several distinct synthetic pathways. These methods range from cycloaddition reactions, which form the ring in a single step, to multi-step cyclocondensation approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry for the formation of 1,2,3-triazoles. beilstein-journals.orgfrontiersin.org This reaction, a prominent example of "click chemistry," involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. wikipedia.org Unlike the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov

The catalytic cycle is initiated by the in situ formation of a copper(I) acetylide species. mdpi.com This intermediate then reacts with the azide, leading to the formation of the triazole ring under mild reaction conditions with high functional group tolerance. beilstein-journals.org The copper(I) catalyst can be introduced directly using salts like copper(I) iodide or generated in situ from copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.org This method is exceptionally reliable for creating the 1,4-disubstituted triazole scaffold, which can then be further modified. nih.gov However, for the synthesis of a 2-substituted triazole like the target compound, the CuAAC reaction would typically be used to form an N-unsubstituted (NH) triazole, which would then undergo a regioselective N-alkylation step as discussed in subsequent sections.

One such approach involves the reaction of N-tosylhydrazones with various coupling partners. For instance, a t-BuOK promoted intermolecular cycloaddition of tosylhydrazones with nitriles can yield 4,5-disubstituted-2H-1,2,3-triazoles. organic-chemistry.org Similarly, reactions involving the cyclization of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines have been developed to synthesize N1-substituted-1,2,3-triazoles. nih.gov

Another strategy involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like K₂CO₃ in DMF, which regioselectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The bromo-substituent can then be converted to an amino group to furnish analogues of the target compound. Furthermore, the synthesis of 2,4,5-triaryl-1,2,3-triazoles has been achieved from bis(arylhydrazones) using a Cu(OAc)₂ catalyst under mild conditions, involving C-H functionalization and C-C, N-N, and C-N bond formation. frontiersin.org These cyclocondensation methods are valuable for constructing the core ring system with specific substitution patterns, including the N2-substitution characteristic of the target molecule.

Diazo compounds are versatile reagents in organic synthesis and can serve as precursors for the 1,2,3-triazole ring. frontiersin.org One established method is the Regitz diazo-transfer, where a diazo group is transferred from a donor, such as tosyl azide, to an active methylene (B1212753) compound. iosrjournals.org The resulting diazo intermediate can then undergo cyclization. Domino reactions between NH-based secondary enaminones and tosyl azide, for example, proceed through a diazo-transfer process to efficiently produce N-substituted 1,2,3-triazoles. organic-chemistry.org

Another approach is the [3+2] cycloaddition reaction between diazo compounds and secondary amines, catalyzed by copper, which can yield N1-substituted-1,2,3-triazoles. frontiersin.org This reaction utilizes oxygen as a green oxidant and benefits from mild conditions and readily available starting materials. frontiersin.org While many of these methods traditionally yield N1-substituted products, the versatility of diazo chemistry offers potential pathways that could be adapted to form N2-isomers under specific catalytic conditions. Furthermore, it has been noted that certain 1,2,3-triazoles can exist in equilibrium with their ring-opened diazo isomers, which can be trapped by metal catalysts, highlighting the intimate chemical relationship between these two classes of compounds. acs.org

A specific synthetic route for 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine would likely involve a multi-step sequence combining ring formation with functional group installation and manipulation. A plausible strategy would begin with the construction of a 5-methyl-4-amino-NH-1,2,3-triazole precursor, followed by a regioselective ethylation at the N2 position.

One potential pathway could start with the synthesis of a 5-methyl-NH-1,2,3-triazole derivative, for instance, through the reaction of an appropriate precursor with an azide source. The subsequent introduction of the amino group at the C4 position and the ethyl group at the N2 position would be key steps. The most critical transformation is the regioselective N-ethylation. As detailed in the following section, the reaction of an NH-triazole with an alkylating agent like ethyl bromide can be directed to favor N2 substitution by careful selection of the base and solvent. mdpi.com For example, using sodium carbonate in DMF has been shown to preferentially yield 2-substituted triazole isomers. mdpi.com This final alkylation step would complete the synthesis of the target molecule.

Regioselectivity and Stereoselectivity in 2H-1,2,3-Triazole Synthesis

For the synthesis of asymmetrically substituted triazoles, controlling the regiochemistry is paramount. Stereoselectivity is generally not a factor in the synthesis of the aromatic triazole ring itself, but regioselectivity determines the substitution pattern (e.g., 1,4- vs. 1,5-disubstitution in cycloadditions, or N1 vs. N2 substitution in alkylation reactions).

The formation of 2H-1,2,3-triazoles is often achieved by the N-alkylation or N-arylation of an NH-1,2,3-triazole precursor. The regiochemical outcome of this step is highly dependent on the reaction conditions. Studies have shown that the nature of the solvent and base plays a crucial role. For example, in the Michael reaction of NH-1,2,3-triazole with α,β-unsaturated ketones, performing the reaction neat leads to the kinetically favored N1-substituted product, whereas the use of a catalytic base in an aprotic solvent yields the thermodynamically favored N2-regioisomer. nih.gov

In direct alkylation reactions, polar aprotic solvents such as DMF and DMSO have been found to favor the formation of 2-substituted isomers. mdpi.com This selectivity allows for the targeted synthesis of 2-alkyl-1,2,3-triazoles, which is essential for preparing the title compound, this compound.

Reaction Conditions and Catalytic Systems for Optimized Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired 2H-1,2,3-triazole product. Key parameters include the choice of catalyst, solvent, base, and temperature.

For CuAAC reactions, the most common catalytic system involves a Cu(II) source like CuSO₄ with a reducing agent such as sodium ascorbate. beilstein-journals.org Alternatively, Cu(I) salts like CuI or CuBr can be used directly. frontiersin.orgmdpi.com The reactions are often performed in a variety of solvents, including aqueous mixtures, at room temperature. beilstein-journals.org

In the synthesis of 2-substituted triazoles via alkylation of NH-triazoles, the choice of base and solvent is a determining factor for both yield and regioselectivity. The table below summarizes findings from a study on the alkylation of 5-aryl-4-trifluoroacetyltriazoles, demonstrating the preferential formation of the 2-substituted isomer under specific conditions. mdpi.com

Table 1: Effect of Reaction Conditions on the Regioselective Alkylation of an NH-Triazole. Data sourced from a study on 5-aryl-4-trifluoroacetyltriazoles, demonstrating a clear preference for N2-alkylation in polar aprotic solvents. mdpi.com

As the data indicates, using sodium carbonate (Na₂CO₃) as the base in a polar aprotic solvent like DMF provides both high yield and excellent regioselectivity for the desired 2-substituted product. mdpi.com Temperature can also be a critical factor; some copper-catalyzed reactions show temperature-dependent selectivity, where different products are favored at different temperatures. frontiersin.org Therefore, a systematic optimization of these parameters is essential for the efficient synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Preparation

The synthesis of this compound and its analogues is increasingly being influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Traditional synthetic methods for triazoles often utilize hazardous reagents and solvents, generate significant waste, and consume large amounts of energy. rsc.org Sustainable approaches seek to address these issues by focusing on several key areas.

A primary focus of green chemistry in triazole synthesis is the use of environmentally benign solvents. consensus.app Researchers have explored alternatives to conventional volatile organic compounds, such as water, glycerol, and deep eutectic solvents. consensus.app Water is an especially attractive green solvent for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for forming the triazole ring. consensus.app Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another significant advancement. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption while often improving product yields. rsc.org

Catalysis is another cornerstone of green synthetic strategies for triazoles. The development of efficient and recyclable catalysts is crucial for minimizing waste and improving atom economy. consensus.app Copper nanoparticles, for instance, have been effectively used in green solvent systems and can often be recovered and reused multiple times without a significant loss of activity. consensus.app The goal is to move away from stoichiometric reagents toward catalytic systems that are highly efficient and easily separable from the reaction mixture. rsc.org

The principles of atom economy, which advocate for maximizing the incorporation of all starting materials into the final product, are well-exemplified by the "click chemistry" approach often used for triazole synthesis. nih.gov The 1,3-dipolar cycloaddition of an azide with an alkyne is a highly efficient reaction that, in theory, incorporates all atoms from the reactants into the triazole product. rsc.org

| Green Chemistry Principle | Application in Triazole Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water, glycerol, or deep eutectic solvents instead of volatile organic compounds. consensus.app | Reduced toxicity, improved safety, and lower environmental impact. |

| Energy Efficiency | Utilizing microwave-assisted synthesis. rsc.org | Shorter reaction times and reduced energy consumption. |

| Catalysis | Development of recyclable catalysts, such as copper nanoparticles. consensus.app | Minimized waste, reduced cost, and improved sustainability. |

| Atom Economy | Employing "click chemistry" reactions like the azide-alkyne cycloaddition. rsc.orgnih.gov | High efficiency and minimal byproduct formation. |

| Waste Prevention | Designing one-pot or multi-component reactions. consensus.app | Fewer purification steps and reduced solvent and reagent waste. |

Scale-Up Considerations and Process Chemistry for 2H-1,2,3-Triazol-4-amine Analogues

The transition of synthetic routes for 2H-1,2,3-triazol-4-amine analogues from the laboratory to an industrial scale requires careful consideration of several process chemistry principles to ensure safety, efficiency, and economic viability.

A major safety concern in the synthesis of many triazoles is the use of azide intermediates, which can be thermally unstable and potentially explosive. On a large scale, the risk of thermal runaway is magnified due to challenges in heat dissipation. To mitigate this, continuous flow chemistry is emerging as a safer alternative to traditional batch processing. uc.pt Flow reactors offer superior heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous materials at any given time. uc.pt

The choice of catalyst is another critical factor in the scale-up process. While homogeneous catalysts may exhibit high activity in the lab, their removal from the final product can be difficult and costly on an industrial scale. Heterogeneous catalysts are often preferred for large-scale production because they can be easily separated by filtration and potentially reused, simplifying downstream processing and reducing waste.

Purification of the final product is a significant challenge in process chemistry. Methods that are common in the laboratory, such as column chromatography, are often not practical or economical for large-scale synthesis. Therefore, the development of robust crystallization or distillation processes is essential for achieving the desired product purity efficiently.

Furthermore, environmental considerations are paramount. The selection of greener solvents, the minimization of waste streams, and the development of processes with a lower environmental footprint are increasingly important aspects of modern process chemistry.

| Scale-Up Consideration | Key Challenges | Potential Solutions |

|---|---|---|

| Safety | Handling of potentially explosive intermediates like azides; thermal runaway in large reactors. | Implementation of continuous flow chemistry; thorough thermal hazard assessment. uc.pt |

| Catalyst Selection and Management | Cost, separation of the catalyst from the product, and catalyst recycling. | Use of heterogeneous or supported catalysts; optimization of catalyst loading and lifetime. |

| Reaction and Process Control | Maintaining consistent reaction conditions (temperature, pressure, mixing) on a large scale. | Implementation of process analytical technology (PAT) for real-time monitoring and control. |

| Product Purification | Achieving high purity without relying on chromatography. | Development of efficient crystallization, distillation, or extraction methods. |

| Economic Feasibility | High cost of raw materials, energy consumption, and waste disposal. | Route scouting for more economical starting materials; process intensification to improve efficiency. |

| Environmental Impact | Generation of hazardous waste streams; use of toxic solvents. | Adoption of green chemistry principles; implementation of waste treatment and recycling programs. rsc.org |

Chemical Reactivity and Derivatization Strategies of 2 Ethyl 5 Methyl 2h 1,2,3 Triazol 4 Amine

Transformations Involving the Amine Functionality at C-4

The exocyclic primary amine at the C-4 position is a key site of reactivity, behaving as a typical nucleophilic primary amine. This functionality allows for extensive derivatization through acylation, alkylation, and arylation reactions, providing access to a wide array of analogues.

The 4-amino group of 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine readily undergoes reactions with various electrophiles.

Acylation: Standard acylation methods can be employed to form the corresponding amides. Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields N-acylated products. This transformation is common for converting amino-heterocycles into their amide derivatives chemmethod.com.

Alkylation: The nitrogen atom of the amino group can act as a nucleophile to displace leaving groups from alkyl halides, leading to N-alkylated derivatives. Depending on the stoichiometry and reaction conditions, this can result in the formation of secondary and tertiary amines.

Arylation: Modern cross-coupling methodologies have enabled the efficient N-arylation of amino-triazoles. The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction, for instance, has been successfully applied to couple 5-amino-1,2,3-triazoles with a variety of aryl and heteroaryl halides, demonstrating a powerful tool for creating C-N bonds at the exocyclic amine nih.gov. The synthesis of compounds such as N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine further confirms the viability of N-arylation on this scaffold nih.gov.

The following table summarizes the derivatization strategies for the C-4 amine functionality:

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), inert solvent | N-(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)amide |

| Alkylation | Alkyl halide (e.g., R-Br, R-I), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | N-Alkyl or N,N-dialkyl-2-ethyl-5-methyl-2H-1,2,3-triazol-4-amine |

| Arylation | Aryl halide (e.g., Ar-Br), Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base (e.g., NaOt-Bu) | N-Aryl-2-ethyl-5-methyl-2H-1,2,3-triazol-4-amine |

Reactions Leading to Annulated Heterocyclic Systems

The primary amino group at the C4 position of the triazole ring, in conjunction with the adjacent ring nitrogen, provides a reactive site for the construction of fused heterocyclic systems. This is a common and valuable strategy for expanding the chemical space of triazole-based compounds. The condensation of 1,2,3-triazol-4(5)-amines with various bifunctional electrophiles is a powerful method for synthesizing a range of annulated heterocycles, including triazolopyridines, triazolopyrimidines, and other related systems. rsc.orgresearchgate.net

Table 1: Examples of Annulated Heterocyclic Systems from Aminotriazoles

| Reactant for Aminotriazole | Resulting Annulated System | General Conditions |

| α,β-Unsaturated Ketones | Triazolopyridines | Acid or base catalysis, heating |

| 1,3-Diketones | Triazolopyridines | Acid catalysis, heating |

| β-Ketoesters | Triazolopyridinones | Thermal condensation |

| Malononitrile derivatives | Aminotriazolopyridines | Base catalysis |

Formation of Schiff Bases and other Imine Derivatives

The amino group of this compound is expected to readily react with aldehydes and ketones to form the corresponding Schiff bases (imines). This condensation reaction is a fundamental transformation in organic chemistry and is typically catalyzed by an acid or a base, or can proceed under thermal conditions with the removal of water. nih.govlibretexts.org The resulting imine derivatives are valuable intermediates for further synthetic modifications or can be target molecules in their own right, often exhibiting a range of biological activities.

The formation of a Schiff base introduces a C=N double bond, which can be further functionalized, for example, through reduction to form a secondary amine or by acting as a site for cycloaddition reactions. The specific conditions for the formation of Schiff bases from this compound would need to be optimized for each specific aldehyde or ketone partner. However, based on the reactivity of similar aminotriazoles, these reactions are generally high-yielding and straightforward to perform. nih.govfabad.org.tr

Table 2: Synthesis of Schiff Bases from Aminotriazoles

| Carbonyl Compound | Product Type | Typical Catalyst |

| Aromatic Aldehydes | N-Arylmethylidene-triazolamine | Acetic acid, p-toluenesulfonic acid |

| Aliphatic Aldehydes | N-Alkylmethylidene-triazolamine | Acid or base catalysis |

| Ketones | N-Alkylidene-triazolamine | Acid catalysis, often requires more forcing conditions |

Modifications at the Ethyl and Methyl Substituents

While the primary focus of derivatization of aminotriazoles is often on the amino group and the triazole ring itself, the alkyl substituents at the N2 and C5 positions also offer opportunities for chemical modification.

Functionalization of Alkyl Chains

The ethyl and methyl groups on the triazole ring are generally unreactive. However, under specific conditions, such as free-radical halogenation, it may be possible to introduce functionality. This would likely be a non-selective process, leading to a mixture of products. A more controlled approach would involve the synthesis of the triazole ring with pre-functionalized alkyl chains. For instance, starting materials with hydroxyethyl (B10761427) or bromomethyl groups could be used to construct the triazole core, providing handles for further chemical elaboration.

Introduction of Halogenated or Oxygenated Moieties

Direct halogenation of the alkyl substituents on the triazole ring is challenging due to the potential for reaction at the triazole ring itself or at the amino group. Palladium-catalyzed halogenation has been reported for the C-H activation of the triazole ring, but not typically for the alkyl substituents. rsc.org

The introduction of oxygenated moieties would likely be achieved through the use of appropriately substituted starting materials in the synthesis of the triazole ring. For example, using an alcohol-containing precursor for the ethyl group would result in a hydroxylated derivative that could be further oxidized or otherwise modified.

Coupling Reactions and Linker Incorporation

The amino group of this compound is a key site for participation in various coupling reactions, allowing for the incorporation of linkers and the construction of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. wikipedia.orgnih.govnih.gov In this context, the aminotriazole can be coupled with aryl halides or triflates to yield N-arylated triazole derivatives. This reaction is highly versatile and tolerates a wide range of functional groups.

Another important class of coupling reactions is the formation of amides, ureas, and thioureas through reaction with acyl chlorides, isocyanates, and isothiocyanates, respectively. These reactions provide robust methods for linking the triazole core to other molecular fragments. Furthermore, the concept of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. nih.govtcichemicals.com While the core of this compound is already formed, derivatives of this compound bearing either an azide (B81097) or an alkyne functionality on a substituent could be readily coupled with other molecules to create elaborate structures.

Table 3: Coupling Reactions of Aminotriazoles

| Coupling Partner | Linkage Type | Catalyst/Reagent |

| Aryl Halide/Triflate | C-N (Aryl-Amine) | Palladium catalyst, base (e.g., NaOtBu) |

| Acyl Chloride | Amide | Base (e.g., pyridine, triethylamine) |

| Isocyanate | Urea | - |

| Isothiocyanate | Thiourea | - |

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl 5 Methyl 2h 1,2,3 Triazol 4 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including triazole derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

The structural backbone of 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine and its analogs is effectively mapped using a suite of NMR experiments. nih.gov

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms. For a compound like this compound, one would expect characteristic signals for the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), a singlet for the methyl group on the triazole ring, and a broad singlet for the amine (-NH2) protons. urfu.ruufv.br The exact chemical shifts are influenced by the electronic nature of the triazole ring and solvent effects.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The triazole ring carbons (C4 and C5) typically resonate in the aromatic region of the spectrum. mdpi.com The carbons of the ethyl and methyl substituents would appear in the aliphatic region. For instance, in an analog, 3-ethyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, the ethyl group carbons appear at δ 11.62 (CH3) and 20.26 (CH2) ppm. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule, for example, confirming the connectivity between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govmdpi.com It is instrumental in establishing the connectivity across the entire molecule, for instance, by showing correlations from the ethyl group protons to the triazole ring nitrogen (and adjacent carbons) and from the C5-methyl protons to the C5 and C4 carbons of the triazole ring.

A summary of expected ¹H and ¹³C NMR chemical shifts for the core structure and its analogs is presented below.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl (-CH2CH3) | ~1.2-1.5 (t, 3H), ~4.0-4.4 (q, 2H) | ~12-16 (CH3), ~40-50 (CH2) |

| Methyl (-CH3) | ~2.2-2.6 (s, 3H) | ~10-15 |

| Amine (-NH2) | ~5.0-8.0 (br s, 2H) | - |

| Triazole Ring (C4-NH2) | - | ~145-155 |

| Triazole Ring (C5-CH3) | - | ~135-145 |

Note: These are approximate ranges based on data from various triazole analogs. Actual values can vary based on the specific compound and solvent.

Advanced NMR Applications (e.g., NOESY, DOSY for Conformational and Dynamic Studies)

To probe the three-dimensional structure and dynamic behavior of triazole derivatives, advanced NMR techniques are employed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY could reveal spatial proximities between the protons of the ethyl group and the methyl group, providing insights into the preferred conformation of the ethyl group relative to the triazole ring. ncl.res.in Unexpected NOE correlations can sometimes point to more complex conformational equilibria. ncl.res.in

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to study the translational diffusion of molecules in solution. It can be used to separate the NMR signals of different species in a mixture based on their size and shape. While not typically used for basic structural elucidation of a pure compound, it is invaluable for studying intermolecular interactions or the formation of aggregates in solution.

GIAO NMR Chemical Shift Calculations for Experimental Validation

Quantum chemical calculations provide a powerful tool for validating experimentally determined NMR data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. mdpi.com

This process typically involves:

Optimizing the molecular geometry of the compound using computational methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). ufv.breurjchem.com

Calculating the NMR isotropic shielding tensors for each nucleus using the GIAO method. mdpi.com

Converting these shielding tensors into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. researchgate.net This combined experimental and theoretical approach is particularly useful for distinguishing between isomers or for assigning complex spectra. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Assignments are often supported by computational frequency calculations. nih.govresearchgate.net

N-H Vibrations: The amine group (-NH2) is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. For example, an analog containing an NH2 group showed a band at 3345 cm⁻¹. mdpi.com N-H bending vibrations are also expected around 1600-1650 cm⁻¹.

C-H Vibrations: The ethyl and methyl groups will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations in the 1375-1465 cm⁻¹ region.

Triazole Ring Vibrations: The triazole ring has several characteristic vibrations. C=N and N=N stretching modes typically appear in the 1550-1650 cm⁻¹ region. mdpi.com Ring deformation and breathing modes occur at lower frequencies and can be considered "marker bands" for the triazole ring system. nih.govresearchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (-NH2) | N-H Stretch | 3300 - 3500 |

| Amine (-NH2) | N-H Bend | 1600 - 1650 |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |

| Alkyl (C-H) | C-H Bend | 1375 - 1465 |

| Triazole Ring | C=N / N=N Stretch | 1550 - 1650 |

| Triazole Ring | Ring Deformation | 1300 - 1550 |

Note: These are general ranges and can shift based on substitution and intermolecular interactions.

Correlation of Vibrational Modes with Molecular Structure

A detailed analysis of the vibrational spectra, often aided by theoretical calculations, allows for the correlation of specific vibrational modes with the molecule's geometric structure. aip.org By performing normal coordinate analysis, the potential energy distribution (PED) for each vibrational mode can be calculated, which describes the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode. nih.gov

This analysis helps to:

Confirm the assignment of complex spectral regions where multiple vibrational modes overlap.

Understand how substitutions on the triazole ring or the N-alkyl chain affect the vibrational frequencies of the entire molecule.

Investigate intermolecular interactions, such as hydrogen bonding involving the amine group, which can cause significant shifts in the N-H stretching frequencies. nih.gov

Computational studies using methods like DFT can predict the vibrational frequencies and intensities for different possible isomers or tautomers of a triazole derivative. researchgate.net Comparing these theoretical spectra with the experimental IR and Raman data is a powerful method for confirming the predominant form of the molecule in the solid state or in solution. nih.govdntb.gov.ua

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Elucidation of Fragmentation Pathways

The molecular ion [M]+• would be expected to undergo several key fragmentation processes:

Loss of Dinitrogen (N₂): A characteristic fragmentation of the 1,2,3-triazole ring is the retro [3+2] cycloaddition reaction, leading to the expulsion of a stable dinitrogen molecule (N₂). This would result in a significant fragment ion.

α-Cleavage: The ethyl group attached to the N2 position of the triazole ring is susceptible to α-cleavage. This involves the loss of a methyl radical (•CH₃), which is the largest group attached to the α-carbon, to form a stable iminium cation. miamioh.edu

Loss of Ethyl Radical: Cleavage of the N-C bond connecting the ethyl group to the triazole ring can result in the loss of an ethyl radical (•C₂H₅).

Side-Chain Fragmentation: The fragmentation may also involve rearrangements and subsequent cleavages, such as the loss of ethene (C₂H₄) following a McLafferty-type rearrangement if sterically feasible, although this is less common for N-ethyl groups compared to longer alkyl chains. miamioh.edu

A plausible fragmentation pathway for this compound is outlined below.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including molecular conformation, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound has not been reported, analysis of analogous 1,2,3-triazole structures allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.commdpi.com

Analysis of Molecular Conformation and Torsion Angles

The core 1,2,3-triazole ring is inherently planar. The substituents—ethyl, methyl, and amine groups—will adopt specific orientations relative to this plane. The conformation is largely defined by the torsion angles between the plane of the triazole ring and the attached functional groups.

Triazole Ring: The five-membered triazole ring is expected to be nearly perfectly planar. cardiff.ac.uk

Ethyl Group: The ethyl group at the N2 position will likely adopt a conformation that minimizes steric hindrance with the adjacent methyl group at C5. The torsion angle (C5-N1-N2-C_ethyl) would be a key parameter defining this orientation. In related structures, substituents on the triazole ring often exhibit significant twists relative to the ring plane. cardiff.ac.uk

Amine Group: The amino group at C4 is expected to be nearly coplanar with the triazole ring to maximize electronic conjugation, although slight pyramidalization at the nitrogen atom is possible.

Examination of Crystal Packing and Supramolecular Interactions (e.g., C-H···N, C-H···O, S···π, π-π stacking)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several types of interactions are anticipated to play a crucial role in defining the supramolecular architecture.

Hydrogen Bonding: As detailed in the next section, N-H···N hydrogen bonds are expected to be the dominant interaction.

C-H···N Interactions: The C-H bonds of the methyl and ethyl groups can act as weak hydrogen bond donors, with the nitrogen atoms of the triazole ring of neighboring molecules acting as acceptors. These interactions are common in nitrogen-rich heterocyclic structures and contribute significantly to crystal stability. rsc.org

π-π Stacking: The electron-rich triazole rings can engage in π-π stacking interactions. Depending on the relative orientation of the rings in adjacent molecules, these can be either face-to-face or offset. Such interactions are confirmed in the crystal packing of many triazole derivatives. mdpi.com The presence of substituents may, however, lead to more complex, layered packing arrangements to accommodate steric bulk. cardiff.ac.uk

Hydrogen Bonding Networks in 2H-1,2,3-Triazol-4-amine Structures

The presence of the 4-amino group makes hydrogen bonding a primary directional force in the crystal packing of this compound. The two protons of the amino group are strong hydrogen bond donors, while the nitrogen atoms of the triazole ring (N1 and N3) are effective hydrogen bond acceptors. nih.govrsc.org

This donor-acceptor capability allows for the formation of extensive hydrogen-bonding networks. Common motifs observed in related aminotriazole structures include:

Dimers: Molecules can pair up through two N-H···N hydrogen bonds, forming a stable cyclic motif.

Chains or Tapes: Dimers or individual molecules can link together in a head-to-tail fashion, propagating into one-dimensional chains. rsc.org

Sheets: These 1D chains can be further interlinked by additional hydrogen bonds, forming two-dimensional sheets.

The specific network formed will depend on the interplay between the strong N-H···N bonds and weaker C-H···N interactions, which together dictate the final crystal packing. rsc.orgmjcce.org.mk

Computational and Theoretical Investigations of 2 Ethyl 5 Methyl 2h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties that may be difficult or impossible to measure experimentally. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to predict the behavior of molecules like triazole derivatives. epstem.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. scielo.org.mx This process finds the minimum energy conformation of the molecule. nih.gov Methods like DFT, particularly with hybrid functionals like B3LYP, and the ab initio Hartree-Fock (HF) method are standard tools for this purpose. nih.govresearchgate.netnih.gov DFT methods are often favored for their balance of accuracy and computational cost. nih.gov

These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. acs.org For triazole derivatives, theoretical calculations have shown good agreement with experimental data, such as those obtained from X-ray crystallography. nih.govacs.org For instance, studies on similar molecules like 4H-1,2,4-triazol-4-amine show that calculated bond lengths for C-N and N-H bonds are comparable to experimental values. researchgate.net The planarity of the triazole ring is a key feature, with dihedral angles close to 0°, which is confirmed by these computational methods. acs.org

Table 1: Representative Optimized Geometrical Parameters for a Substituted Triazole Ring (Illustrative Example) Data is illustrative for a typical triazole ring system as specific experimental or calculated data for 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine is not available in the provided search results.

Once the molecular geometry is optimized, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra. epstem.netresearchgate.net These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the functional groups present in the molecule. researchgate.net The calculations yield harmonic vibrational frequencies, which are often systematically higher than experimental values. researchgate.net To achieve better agreement, these computed frequencies are typically multiplied by a scaling factor. researchgate.netnih.govresearchgate.net

The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or groups. epstem.netnih.gov For example, in triazole derivatives, characteristic vibrational modes for N-H stretching, C=N stretching, and ring vibrations can be identified and compared with experimental FT-IR spectra. researchgate.netmaterialsciencejournal.org

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Example) This table illustrates the typical correlation between theoretical and experimental data for triazole-related compounds.

Electronic Structure Analysis

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity, stability, and optical properties. Techniques like Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are employed to explore these characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This analysis helps to understand the charge transfer interactions that can occur within the molecule, which is often responsible for its bioactivity. irjweb.com For various triazole derivatives, HOMO-LUMO gaps have been calculated to be in the range of 2.5 to 5.0 eV, indicating varying degrees of stability and reactivity. irjweb.comresearchgate.net

Table 3: FMO Parameters for Representative Triazole Derivatives (Illustrative Examples)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge. irjweb.com Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack. irjweb.comsci-hub.se Blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. irjweb.com Green areas represent neutral or zero potential regions. irjweb.com

For heterocyclic compounds like triazoles, the MEP map often shows negative potential localized around the nitrogen atoms due to their lone pairs of electrons, identifying them as nucleophilic centers. researchgate.netirjweb.com Conversely, hydrogen atoms, particularly those in N-H groups, typically show positive potential, marking them as electrophilic sites. irjweb.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors. sci-hub.se

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wisc.edu This charge transfer, or hyperconjugation, leads to a stabilization of the molecule. acadpubl.eu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater charge delocalization and molecular stability. acadpubl.euresearchgate.net NBO analysis can identify key intramolecular interactions, such as those between lone pairs (LP) of heteroatoms (like nitrogen) and the antibonding orbitals (σ* or π*) of adjacent bonds. researchgate.net This information helps to rationalize the molecule's geometry, stability, and electronic properties. acadpubl.eu

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative Example for a Triazole System)

Thermodynamic Parameters and Stability Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of molecules like this compound. These parameters, including enthalpy, entropy, and Gibbs free energy, are crucial for predicting the compound's stability and reactivity.

Table 1: Representative Calculated Thermodynamic Parameters for a Substituted Aminothiadiazole (as an illustrative example)

| Parameter | Value | Unit |

| Enthalpy (H) | Data not available | kJ/mol |

| Entropy (S) | Data not available | J/(mol·K) |

| Gibbs Free Energy (G) | Data not available | kJ/mol |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Solvation Effects on Molecular Properties (e.g., using Conductor-like Screening Continuum Solvation Model, COSMO)

The Conductor-like Screening Model (COSMO) and its variants like COSMO-RS are powerful tools for simulating the effect of a solvent on the properties of a molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how molecular properties change from the gas phase to a solution.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization and Contribution

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it provides a graphical representation of the regions of close contact between neighboring molecules. This analysis is crucial for understanding the packing motifs and the nature of the forces that hold the crystal together.

For aminotriazole derivatives, Hirshfeld surface analysis typically reveals the significant role of hydrogen bonds and other weak interactions in the crystal packing. In the case of this compound, the amine group is expected to be a primary donor for hydrogen bonds, likely interacting with the nitrogen atoms of the triazole ring of adjacent molecules. The ethyl and methyl groups will primarily be involved in weaker van der Waals interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Studies on structurally related amino-substituted heterocyclic compounds have shown that H···H, N···H, and C···H contacts are often the most significant contributors to the crystal packing. For instance, in a study of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, the contributions of H···H, H···N, and H···O contacts were found to be dominant. nih.gov A similar distribution of contacts would be expected for this compound, highlighting the importance of both hydrogen bonding and van der Waals forces in its solid-state structure. nih.govnih.govmdpi.com

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aminotriazole Derivative

| Contact Type | Contribution (%) |

| H···H | 55.5 |

| N···H/H···N | 15.4 |

| C···H/H···C | 13.2 |

| O···H/H···O | 12.9 |

Source: Adapted from a study on a substituted 1,2,3-triazole-4-carboxamide. nih.gov Note: Specific values for this compound would require experimental crystal structure data and subsequent analysis.

Non-Linear Optical (NLO) Properties Studies

Computational studies, particularly those employing DFT, are widely used to predict the non-linear optical (NLO) properties of organic molecules. These properties are of great interest for applications in optoelectronics and photonics. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β and γ).

For 1,2,3-triazole derivatives, the NLO properties are highly dependent on the nature and arrangement of electron-donating and electron-accepting groups attached to the triazole ring. The triazole ring itself can act as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from a donor to an acceptor group, which is a key mechanism for generating a large NLO response.

Table 3: Representative Calculated NLO Properties for a Substituted Triazole Derivative

| Property | Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Average Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | a.u. |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Applications and Advanced Functionalization of 2 Ethyl 5 Methyl 2h 1,2,3 Triazol 4 Amine Derivatives

Role in Materials Science and Polymer Chemistry

The incorporation of 2-ethyl-5-methyl-2H-1,2,3-triazol-4-amine derivatives into polymeric structures has been a strategy to enhance material properties. The inherent characteristics of the triazole ring, such as its aromaticity, thermal stability, and electron-rich nature, contribute to the development of high-performance materials.

Development of Polymers with Enhanced Thermal Stability and Conductivity

Polymers derived from or containing triazole moieties, including those related to this compound, have shown promise in applications requiring high thermal stability. For instance, polyacrylates with tethered 1,2,3-triazole motifs have been synthesized and characterized, demonstrating thermal stability up to approximately 220 °C. The thermal decomposition onset temperature can be further influenced by the incorporation of other monomers, such as poly(ethylene glycol)methyl ether acrylate (B77674) (PEGMEA).

In terms of conductivity, triazole-containing polymers are being explored for their potential as proton-conducting membranes in fuel cells. The introduction of PEG graft chains into these polymers has been shown to increase proton conductivity. Doping these polymers with strong acids like trifluoroacetic acid (TFA) can further enhance conductivity by up to 1.5 orders of magnitude. Copolymers of 1-vinyl-1,2,4-triazole (B1205247) with 2-acrylamido-2-methyl-1-propanesulfonic acid have exhibited high thermal stability (up to 250 °C) and a proton conductivity of 2 × 10−3 S/cm at 130 °C in an anhydrous state. researchgate.net

| Polymer System | Key Findings | Reference |

|---|---|---|

| Polyacrylates with tethered 1,2,3-triazole motifs | Thermally stable up to ~220 °C. Doping with TFA increased conductivity by up to 1.5 orders of magnitude. | |

| Copolymers of 1-vinyl-1,2,4-triazole and 2-acrylamido-2-methyl-1-propanesulfonic acid | Thermally stable up to ~250 °C. Proton conductivity of 2 × 10−3 S/cm at 130 °C under anhydrous conditions. | researchgate.net |

Applications in Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

Triazole derivatives are recognized for their utility as electron-transporting and hole-blocking materials in organic light-emitting devices (OLEDs). researchgate.net The hybridization of different molecular fragments to the triazole core can fine-tune the electronic properties of the resulting materials. For instance, bipyridyl substituted triazole derivatives have been shown to improve electron-transporting ability while maintaining good hole-blocking capabilities. researchgate.net

In the realm of phosphorescent OLEDs (PHOLEDs), bipolar host materials incorporating both phenylcarbazole and 1,2,4-triazole (B32235) moieties have been synthesized and tested. researchgate.net Furthermore, derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been investigated as fluorescent emitters for deep-blue OLEDs, demonstrating high triplet energy values and significant hole drift mobility. mdpi.com Non-doped deep-blue OLEDs have been developed using carbazole-π-imidazole derivatives, achieving a maximum external quantum efficiency of 4.43%. nih.gov

Utility in Organic Photovoltaic Cells and Data Storage Devices

While the direct application of this compound derivatives in organic photovoltaic cells and data storage devices is an emerging area of research, the fundamental properties of triazoles suggest their potential in these fields. The electron-accepting nature of the triazole ring can be harnessed in the design of acceptor materials for organic solar cells. The thermal and chemical stability of triazole-containing polymers also makes them attractive candidates for use in data storage applications where long-term stability is crucial.

Building Block in Complex Heterocyclic Synthesis

The amino group and the versatile triazole ring of this compound make its derivatives valuable starting materials for the construction of more complex heterocyclic systems. These reactions often leverage the reactivity of the amine and the ability of the triazole ring to participate in various cyclization and annulation reactions.

Construction of Triazolo-Annulated Pyridine (B92270), Azine, and Azepine Systems

1,2,3-Triazole-4(5)-amines are considered efficient building blocks for the synthesis of triazolo-annulated pyridine, azine, and azepine systems. nuph.edu.uasemanticscholar.orgresearchgate.net The condensation of 1,2,3-triazole-4(5)-amines with methylene (B1212753) active compounds is a powerful method for synthesizing versatile triazolo[4,5-b]pyridines. nuph.edu.uaresearchgate.net Furthermore, cyclocondensation reactions involving 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives provide a general route to various triazolo[4,5-d]pyrimidine systems. nuph.edu.uaresearchgate.net The construction of di-, oxa-, and thiazepino-annulated triazoles has been successfully achieved through the cyclocondensation of 4,5-diamino-, 4-carbofunctionalized 5-amino-1,2,3-triazoles, and 4-amino-5-thiocarboxamido-1,2,3-triazoles. nuph.edu.uaresearchgate.net

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| 1,2,3-Triazole-4(5)-amines and methylene active compounds | Condensation | Triazolo[4,5-b]pyridines | nuph.edu.uaresearchgate.net |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | Cyclocondensation | Triazolo[4,5-d]pyrimidines | nuph.edu.uaresearchgate.net |

| 4,5-Diamino-1,2,3-triazoles | Cyclocondensation | Di-, oxa-, and thiazepino-annulated triazoles | nuph.edu.uaresearchgate.net |

Synthesis of Thiazole (B1198619) and Pyrazole Ring Systems via Triazole Intermediates

Triazole derivatives serve as key intermediates in the synthesis of other important heterocyclic rings like thiazoles and pyrazoles. For example, novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized in high yields from reactions involving pyrazolin-N-thioamides and various ketones. nih.gov The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide (B42300) and subsequent reactions can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives containing the 1,2,3-triazole moiety. nih.gov Additionally, the reaction of 2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide with hydrazonyl chloride can yield thiazole derivatives. nih.gov These synthetic pathways highlight the versatility of triazole compounds as platforms for generating a diverse range of heterocyclic structures.

Precursors for Quinolines and other Fused Systems

Derivatives of this compound serve as valuable precursors in the synthesis of complex heterocyclic structures, including quinolines and other fused ring systems. The inherent reactivity of the triazole amine moiety allows for its participation in various cyclization and condensation reactions to construct these elaborate molecular architectures.

One common synthetic strategy involves the reaction of aminotriazole derivatives with appropriate carbonyl compounds. For instance, the condensation reaction of 4-amino-4H-1,2,4-triazole with quinoline-2-carbaldehyde has been utilized to synthesize N-[(E)-Quinolin-2-ylmethylidene]-1,2,4-triazol-4-amine hemihydrate. nih.govresearchgate.net This type of reaction forms a Schiff base, which can be a key intermediate for further cyclization to create more complex fused systems.

The development of tandem reactions, such as the thio-Michael/aza-Morita–Baylis–Hillman reaction, has opened up new avenues for the synthesis of novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines. nih.gov These multi-component reactions allow for the efficient construction of intricate molecular frameworks in a single synthetic operation. Furthermore, the synthesis of fused bicyclic ahajournals.orgresearchgate.netnih.gov-triazoles has been achieved from amino acid precursors, demonstrating the versatility of aminotriazoles in building diverse heterocyclic scaffolds. acs.org The exploration of unprecedented [5-5]-fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] ahajournals.orgresearchgate.netoup.comtriazole, further highlights the potential for discovering novel chemical entities with unique properties. nih.gov

The resulting quinoline (B57606) and fused-ring systems derived from aminotriazoles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. For example, quinoline-based morpholine-1,2,3-triazole hybrids have been synthesized and evaluated for their cytotoxic effects. researchgate.net

Bioconjugation Techniques and Linker Chemistry Involving Triazole Amines

The 1,2,3-triazole ring system, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a prominent linker in bioconjugation. researchgate.netnih.govmdpi.com This is due to its high stability, rapid and selective formation, and bioorthogonal nature, meaning it does not interfere with biological processes. researchgate.netnih.gov The resulting triazole linkage is robust and can connect various biomolecules, such as peptides, carbohydrates, and nucleosides, without being susceptible to metabolic degradation. mdpi.comnih.gov

In the context of bioconjugation, triazole linkers have been used to:

Connect peptides to other functional groups: This can enhance their stability or introduce new functionalities. nih.gov

Synthesize glycopeptides: Triazoles can link carbohydrate moieties to peptide backbones. nih.gov

Create nucleoside-amino acid conjugates: These have potential applications as antibacterial agents. mdpi.comresearchgate.net

Develop peptide-metal complexes for radiolabeling: The triazole can act as part of the metal ligand, facilitating in vivo imaging. mdpi.com

The versatility of triazole-based linker chemistry allows for the construction of complex and functionally diverse bioconjugates with applications in drug delivery, diagnostics, and fundamental biological studies. researchgate.nettandfonline.com

Agrochemical Precursors and Intermediates for Herbicides and Fungicides

Triazole compounds, including derivatives of 2-amino-1,2,3-triazoles, are a cornerstone in the development of modern agrochemicals, particularly herbicides and fungicides. nih.gov The 1,2,4-triazole isomer, in particular, is a key structural component in a wide array of agricultural products. nih.gov

As Fungicides: Many triazole fungicides act as sterol demethylation inhibitors (DMIs). nih.gov They interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to cell wall damage and ultimately, fungal death. nih.gov The development of triazole fungicides has seen a progression from early compounds like triadimefon (B1683231) to more advanced molecules such as tebuconazole (B1682727) and mefentrifluconazole. nih.gov The structural diversity of these compounds, often featuring hydroxyl, substituted phenyl, and 1,2,4-triazole groups, allows for a broad spectrum of activity against various phytopathogenic fungi. nih.gov Research continues in this area to combat the emergence of fungal resistance. nih.gov

As Herbicides: A well-known example of a triazole herbicide is 3-amino-1,2,4-triazole (amitrole). wikipedia.org This nonselective systemic herbicide is used to control a wide range of annual grasses, broadleaf weeds, and aquatic weeds in non-food crop areas. wikipedia.org Its mode of action involves the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase, which is crucial for histidine biosynthesis in plants. wikipedia.orgacs.org The herbicidal properties of amitrole (B94729) have been known for decades, though its use in food crops is restricted due to toxicological concerns. wikipedia.org

The continued exploration of triazole chemistry is vital for the discovery of new and more effective agrochemicals to ensure food security. nih.govmdpi.commdpi.com

Fundamental Studies on Enzyme Inhibition and Molecular Target Interactions

Derivatives of aminotriazoles have been the subject of extensive research to understand their interactions with various enzymes and biological targets at a molecular level. These fundamental studies are crucial for the rational design of more potent and selective inhibitors for therapeutic and research applications.

One of the most well-documented examples of enzyme inhibition by an aminotriazole is the action of 3-amino-1,2,4-triazole (3-AT) on catalase. ahajournals.orgoup.comnih.govoup.com Catalase is a key enzyme in antioxidant defense, responsible for the decomposition of hydrogen peroxide.

Mechanism of Inhibition: 3-AT is a specific and covalent inhibitor of catalase. oup.comnih.govoup.com It binds to the active center of the tetrameric, heme-containing form of the enzyme, leading to its inactivation. oup.comoup.com Studies have shown that this binding can interfere with the proper folding and transport of catalase into peroxisomes in yeast cells. oup.comnih.gov

Research Findings:

In studies with the yeast Candida tropicalis, treatment with 3-AT resulted in the inactivation of catalase that was transported into peroxisomes, where it formed insoluble aggregates. oup.com

Research on rat models has investigated the role of catalase inhibition by 3-AT in the context of ischemic injury. While heat shock can induce myocardial catalase activity, inhibition of this enzyme with 3-AT did not abolish the protective effects of heat shock against infarct size reduction. ahajournals.orgnih.gov This suggests that other mechanisms are also at play in heat-shock-induced cardioprotection. ahajournals.orgnih.gov

These studies on catalase inhibition by 3-AT not only elucidate the mechanism of this specific interaction but also provide a valuable tool for investigating the role of catalase in various physiological and pathological processes.

The binding affinity and interaction mechanisms of triazole amine derivatives with a range of biological targets have been investigated to understand the structure-activity relationships that govern their biological effects. These studies often employ a combination of experimental techniques and computational modeling.

Key Biological Targets and Findings:

| Biological Target | Key Findings |

| DNA | Quinoline- and 2-hydroxyphenyl benzothiazole-linked 1,2,3-triazoles with shorter alkyl linkers have shown a higher binding affinity to herring fish sperm DNA compared to those with longer linkers. nih.gov The triazole moiety can interact with DNA through hydrogen bonds and other noncovalent interactions. nih.gov |

| Carbonic Anhydrase-II | A series of 1H-1,2,3-triazole analogs have demonstrated inhibitory potential against bovine carbonic anhydrase-II. Molecular docking studies suggest that these compounds bind directly to the active site residues of the enzyme. frontiersin.org |

| Topoisomerase I & II and Tubulin | Novel 1,2,3-triazole linked ciprofloxacin-chalcones have been shown to induce DNA damage by inhibiting human topoisomerase I & II and tubulin polymerization. nih.gov |

| Cholinesterases (AChE and BChE) | Various 1,2,3-triazole-containing hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govacs.org The nitrogen atoms of the triazole ring are thought to be important for enzyme-inhibitor interactions. nih.gov |

| GABAA Receptors | Certain N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have shown good binding affinity to GABAA receptors, suggesting a potential mechanism for their anticonvulsant activity. mdpi.com |

These studies underscore the versatility of the triazole scaffold in interacting with a diverse array of biological macromolecules, providing a foundation for the development of targeted therapeutic agents.

Triazole amine derivatives have been shown to modulate various cellular pathways, including those involved in cell cycle regulation and apoptosis, in in vitro research models. These effects are often the downstream consequences of their interactions with specific molecular targets.

Cell Cycle Arrest:

Some 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which share structural similarities with certain triazoles, have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway and induce cell cycle arrest in human non-small lung carcinoma cells. researchgate.net

Synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest in leukemia cells. researchgate.net

The antiproliferative activity of certain 1,2,4-oxadiazole (B8745197) compounds, which can be part of hybrid molecules with triazoles, has been linked to their ability to cause G2/M arrest. nih.gov

Induction of Apoptosis:

Triazole-based aminodiol derivatives have been shown to induce apoptosis in leukemic cells through the mitochondrial stress pathway. This involves the upregulation of the pro-apoptotic protein PUMA and the downregulation of the anti-apoptotic protein Mcl-1. mdpi.com

Certain 1,2,3-triazole/1,2,4-oxadiazole hybrids promote apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Ciprofloxacin-chalcone hybrids linked by a 1,2,3-triazole have been reported to induce apoptosis in a dose-dependent manner through the activation of caspases 3, 7, and 9. nih.gov

These findings highlight the potential of triazole amine derivatives as chemical probes to study and manipulate fundamental cellular processes, and as lead compounds for the development of anticancer agents.

Future Directions and Emerging Research Avenues for 2 Ethyl 5 Methyl 2h 1,2,3 Triazol 4 Amine

Exploration of Novel and More Efficient Synthetic Methodologies

While the fundamental synthesis of 1,2,3-triazoles is well-established, future research will likely focus on developing more efficient, sustainable, and regioselective methods for the synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine and its analogs. mdpi.comthieme-connect.com A key area of exploration will be the refinement of catalytic systems. mdpi.comiosrjournals.org

Promising methodologies that could be adapted and optimized include:

Metal-Free Synthetic Routes: There is a growing trend towards the development of metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly crucial for biological applications. tandfonline.comfrontiersin.org Future studies could investigate organocatalyzed or thermally-induced cycloaddition reactions to synthesize the this compound core. tandfonline.comfrontiersin.org

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. mdpi.com The development of novel MCRs for the synthesis of highly substituted 4-amino-1,2,3-triazoles could be a significant area of future research.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Advanced Catalytic Cycloadditions | High regioselectivity, improved yields, potential for catalyst recycling. |

| Metal-Free Synthetic Routes | Avoidance of metal contamination, environmentally friendly. |

| Multicomponent Reactions | Increased efficiency, reduced waste, streamlined synthesis of complex derivatives. |

Advanced Computational Modeling for Precise Structure-Property Relationships and Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at the atomic level. jocpr.comnih.gov Future research in this area will be instrumental in guiding the synthesis of new derivatives with tailored properties.

Key computational approaches to be explored include:

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. jocpr.comnih.gov This information can be used to predict its reactivity, stability, and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity or other properties. jocpr.comnih.gov This can facilitate the rational design of new compounds with enhanced performance.

Molecular Docking Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. biointerfaceresearch.com This can aid in the discovery of new therapeutic agents.

Integration into Hybrid Material Systems and Nanotechnology

The unique properties of the 1,2,3-triazole ring, such as its stability and ability to form coordination complexes, make it an attractive building block for advanced materials. chemijournal.comrsc.org Future research could explore the integration of this compound into various material systems.

Potential areas of investigation include:

Polymer Chemistry: The amine functionality of the molecule can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting triazole-containing polymers could exhibit interesting thermal, mechanical, or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, forming porous MOFs. chemijournal.com These materials have potential applications in gas storage, catalysis, and separation.

Nanoparticle Functionalization: The molecule could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility, biocompatibility, or catalytic activity. The development of triazole-based nano-objects through techniques like polymerization-induced self-assembly (PISA) is an emerging area. rsc.org

Development of Highly Specific Functional Derivatives for Targeted Research Applications

The core structure of this compound provides a versatile platform for the synthesis of a wide range of functional derivatives with tailored properties for specific research applications. biointerfaceresearch.comnih.gov

Future synthetic efforts could focus on:

Derivatization of the Amino Group: The primary amine at the 4-position is a key site for functionalization. It can be readily converted into a variety of other functional groups, such as amides, sulfonamides, and imines, to modulate the molecule's properties.

Introduction of Bioactive Moieties: By attaching known pharmacophores or bioactive fragments to the triazole scaffold, it may be possible to develop new compounds with potential therapeutic applications. biointerfaceresearch.comnih.gov The 1,2,3-triazole ring can act as a stable linker connecting different molecular entities. iosrjournals.org

Synthesis of Labeled Compounds: For mechanistic studies, derivatives of this compound could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags.

| Derivative Class | Potential Research Application |

| Amides/Sulfonamides | Modulation of biological activity, exploration of structure-activity relationships. |

| Bioactive Conjugates | Development of novel therapeutic agents. |

| Labeled Compounds | Mechanistic studies, bioimaging. |

Investigation of Emerging Chemical Reactivity Patterns and Transformations

A deeper understanding of the chemical reactivity of this compound is crucial for its application in organic synthesis and materials science. nih.gov Future research should aim to explore its reactivity under various conditions.

Key areas for investigation include:

Electrophilic and Nucleophilic Aromatic Substitution: Studies on the regioselectivity of electrophilic and nucleophilic substitution reactions on the triazole ring will provide valuable information for the synthesis of new derivatives. The electronic influence of the ethyl, methyl, and amino substituents on the reactivity of the ring will be a key aspect to investigate.

Cycloaddition Reactions: The potential of the triazole ring to participate in further cycloaddition reactions could be explored, leading to the formation of more complex heterocyclic systems.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the triazole ring under harsh reaction conditions and exploring potential ring-opening or rearrangement pathways could lead to the discovery of novel chemical transformations. The 1,2,3-triazole ring is generally stable to acidic and basic hydrolysis, as well as oxidative and reductive conditions. researchgate.net

Q & A

Q. What are the most effective synthetic routes for 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with nitriles or via one-pot multicomponent reactions. For optimization, employ factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, solvent-free conditions (e.g., using microwave-assisted synthesis) reduce side reactions and improve yield . Statistical tools like ANOVA can identify critical parameters for scalability .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and alkyl substituents (δ 1.0–2.5 ppm for ethyl/methyl groups).

- IR : Look for N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) characteristic of triazoles.

- MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₅H₁₀N₄: 127.10 g/mol). Cross-reference with PubChem spectral libraries for validation .

Advanced Research Questions

Q. What computational strategies are suitable for studying the reaction mechanisms and electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, such as cyclization energetics or substituent effects. Software like Gaussian or ORCA can calculate HOMO-LUMO gaps, charge distribution, and Fukui indices to predict reactivity . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic hypotheses .

Q. How can researchers investigate the bioactivity of this compound against microbial targets or enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., β-lactamase inhibition for antimicrobial studies) with IC₅₀ calculations.

- Molecular Docking : Employ AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450).

- MIC Testing : Perform broth microdilution assays against Gram-positive/negative bacteria, referencing structurally similar triazoles with known antimicrobial activity .

Q. What protocols ensure safe handling and disposal of hazardous byproducts generated during synthesis?

- Methodological Answer :

- Waste Segregation : Separate halogenated solvents (if used) from aqueous waste.

- Neutralization : Treat acidic/basic residues with 10% NaOH or HCl before disposal.

- Documentation : Follow OSHA guidelines for labeling and collaborate with certified waste management services for incineration .

Specialized Applications

Q. How can this triazole derivative be functionalized for coordination chemistry or material science applications?

- Methodological Answer :

- Ligand Design : Introduce sulfhydryl or carboxyl groups via nucleophilic substitution for metal coordination (e.g., Cu²⁺ or Fe³⁺).

- Photophysical Studies : Synthesize Ru(II)-polypyridyl complexes and analyze luminescence quantum yields for OLED applications.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for high-temperature materials) .

Data Contradictions and Resolution